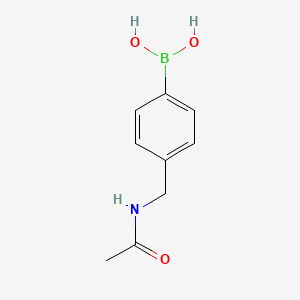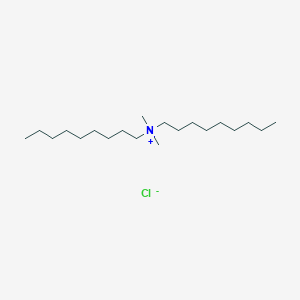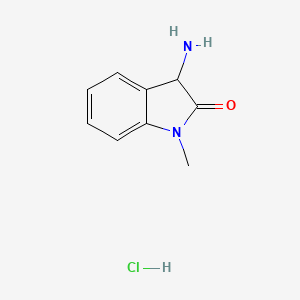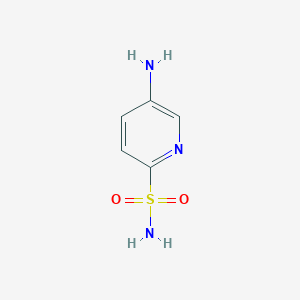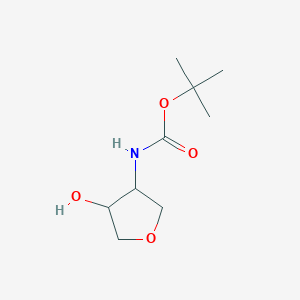
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. Another synthesis route involves the Suzuki cross-coupling reaction of tert-butyl bis (4-bromophenyl)carbamate with (4- (hexyloxy)phenyl)boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0). Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, leading to optically pure enantiomers.Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters. The intermolecular interactions and aromatic π–π stacking interactions contribute to the stability and three-dimensional architecture of these compounds.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its protected amino group and hydroxyl functionality allow for selective reactions to occur, which is crucial in building complex molecules. For example, it can be used to synthesize antiviral drugs by incorporating it into larger heterocyclic compounds that interact with viral enzymes .
Development of Protease Inhibitors
The hydroxy-tetrahydrofuran structure of this compound is particularly useful in the development of protease inhibitors. These inhibitors are a class of medication used to treat diseases like HIV/AIDS and hepatitis C by blocking the viral protease enzyme, essential for the maturation of the virus .
Creation of Peptide Mimetics
Peptide mimetics are compounds that mimic the structure of peptides and can act as agonists or antagonists to various receptors. The 3-N-BOC-3-AMINO-4-HYDROXY-TETRAHYDROFURAN can be used to introduce conformational constraints in the mimetic structures, enhancing their biological activity .
Agricultural Chemical Research
In agriculture, this compound can be used to develop new classes of pesticides and herbicides. Its structural versatility allows for the creation of molecules that can disrupt the life cycle of pests and weeds at a molecular level, providing a targeted approach to crop protection .
Material Science Applications
The compound’s functional groups make it a candidate for creating novel polymers with specific properties. For instance, it can be used to synthesize hydrogel materials that respond to environmental stimuli, such as pH or temperature, which have applications in drug delivery systems .
Catalysis and Green Chemistry
As a chiral compound, it can be used in asymmetric catalysis to produce enantiomerically pure substances. This is particularly important in the synthesis of chiral drugs, where the S or R enantiomers can have vastly different therapeutic effects .
Neurological Research
The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the development of neuroprotective drugs. It could be used to deliver therapeutic agents directly to the brain, offering new treatment avenues for neurodegenerative diseases .
Chemical Education and Research
Due to its multifunctional nature, this compound is also used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example of how protecting groups are used in multistep syntheses and the importance of stereochemistry in chemical reactions .
Safety And Hazards
The safety information for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate indicates that it should be stored sealed in dry conditions at 2-8C. It has a GHS07 pictogram and a warning signal word. The hazard statement is H302, and the precautionary statements are P261, P280, P305+P351+P338, and P304+P340 .
properties
IUPAC Name |
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)


![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
